Cas no 1256345-79-5 (3-Hydroxy-5-methylphenylboronic acid)

3-Hydroxy-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C₇H₉BO₃. This compound features a hydroxyphenyl group substituted with a methyl group at the 5-position, enhancing its reactivity and stability in cross-coupling reactions. It serves as a versatile intermediate in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures with high selectivity. The hydroxyl group offers additional functionalization opportunities, making it valuable in pharmaceutical and materials science applications. Its crystalline form ensures consistent purity and handling stability. The product is particularly useful in constructing complex organic frameworks due to its balanced reactivity and compatibility with diverse reaction conditions.
3-Hydroxy-5-methylphenylboronic acid structure
1256345-79-5 structure
Product Name:3-Hydroxy-5-methylphenylboronic acid
CAS No:1256345-79-5
MF:C7H9BO3
MW:151.955562353134
MDL:MFCD16618932
CID:828221
PubChem ID:53216322
Update Time:2025-05-25

3-Hydroxy-5-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Hydroxy-5-methylphenyl)boronic acid
    • 3-HYDROXY-5-METHYLPHENYLBORONIC ACID;
    • AKOS006336511
    • MFCD16618932
    • BORONIC ACID, B-(3-HYDROXY-5-METHYLPHENYL)-
    • CS-0174506
    • 1256345-79-5
    • SCHEMBL15270190
    • (3-Hydroxy-5-methylphenyl)boronicacid
    • DB-348279
    • DTXSID90681569
    • AB71395
    • EN300-4254305
    • BS-19749
    • 3-HYDROXY-5-METHYLPHENYLBORONIC ACID
    • D71641
    • 3-Hydroxy-5-methylphenylboronic acid
    • MDL: MFCD16618932
    • Inchi: 1S/C7H9BO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9-11H,1H3
    • InChI Key: OYSWVVOTJWCGJA-UHFFFAOYSA-N
    • SMILES: OC1C=C(B(O)O)C=C(C)C=1

Computed Properties

  • Exact Mass: 152.06400
  • Monoisotopic Mass: 152.0644743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.69000
  • LogP: -0.61960

3-Hydroxy-5-methylphenylboronic acid Pricemore >>

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Additional information on 3-Hydroxy-5-methylphenylboronic acid

3-Hydroxy-5-methylphenylboronic Acid (CAS No. 1256345-79-5): A Versatile Boronic Acid Derivative in Modern Organic Synthesis

3-Hydroxy-5-methylphenylboronic acid (CAS No. 1256345-79-5) is a specialized boronic acid derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its hydroxyl and methyl functional groups, serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds. The CAS No. 1256345-79-5 identifier ensures precise tracking and regulatory compliance, making it a reliable choice for researchers and industrial applications alike.

The growing interest in 3-Hydroxy-5-methylphenylboronic acid is driven by its unique structural features, which enable its use in drug discovery, material science, and agrochemical development. Recent trends in green chemistry and sustainable synthesis have further highlighted the importance of boronic acids, as they often exhibit low toxicity and high compatibility with environmentally friendly protocols. Searches for "boronic acid applications 2024" or "Suzuki coupling reagents" frequently include this compound, reflecting its relevance in cutting-edge research.

One of the most compelling aspects of 3-Hydroxy-5-methylphenylboronic acid is its role in bioconjugation and proteomics. Researchers are increasingly exploring its potential in targeted drug delivery systems and diagnostic probes, where its ability to form stable covalent bonds with biomolecules is invaluable. Online queries such as "boronic acid in cancer research" or "phenylboronic acid derivatives" underscore the compound's intersection with high-impact biomedical fields.

From a synthetic perspective, the methyl and hydroxy substituents on the phenyl ring of 3-Hydroxy-5-methylphenylboronic acid offer tunable electronic and steric properties. This versatility makes it a preferred reagent for designing heterocyclic compounds and functionalized aromatics, topics frequently searched under "boronic acid synthesis tips" or "arylboronic acid stability." Laboratories prioritizing high-yield reactions or mild condition protocols often favor this derivative due to its predictable reactivity and compatibility with diverse catalysts.

In the context of material science, CAS No. 1256345-79-5 has emerged as a key component in developing organic electronic materials and sensors. Its incorporation into polymers and coordination frameworks enhances properties like conductivity and selectivity, aligning with searches for "boronic acid-based sensors" or "smart materials 2024." The compound's ability to interact with diols and other analytes also positions it as a candidate for glucose detection systems, a hot topic in diabetes management technology.

Quality control and handling of 3-Hydroxy-5-methylphenylboronic acid are critical considerations for users. Frequently asked questions like "How to store boronic acids?" or "solubility of phenylboronic acid derivatives" highlight practical concerns. The compound typically requires storage under anhydrous conditions and protection from light to maintain stability, adhering to best practices for air-sensitive reagents.

Looking ahead, the demand for 3-Hydroxy-5-methylphenylboronic acid is expected to rise alongside advancements in catalytic chemistry and personalized medicine. Its compatibility with flow chemistry setups and microwave-assisted synthesis further future-proofs its utility, as evidenced by trending searches like "continuous flow boronic acid reactions." As industries prioritize efficiency and scalability, this compound stands out as a resilient and adaptable tool for innovation.

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